![molecular formula C19H16F4N2O4 B12817023 2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)
2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a complex organic compound that features a combination of fluorinated aromatic rings and isoindoline structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and isoindoline precursors. Key steps may involve:
Nucleophilic substitution: reactions to introduce the fluorine atom.
Amidation: reactions to form the isoindoline structure.
Resolution: of enantiomers to obtain the (S)-configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic hydrogenation: to reduce intermediate compounds.
Chromatographic techniques: for purification.
Crystallization: to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The isoindoline ring can be reduced to form more saturated derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents like bromine or chlorine.
Major Products
Oxidation products: Nitro-isoindoline derivatives.
Reduction products: Saturated isoindoline derivatives.
Substitution products: Halogenated isoindoline derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals.
Biological Studies: Investigating its effects on biological pathways and cellular processes.
Industrial Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance binding affinity and specificity, while the isoindoline structure may facilitate interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate: The enantiomer of the compound .
2-(2-Amino-3-(3-chlorophenyl)propyl)isoindoline-1,3-dione: A similar compound with a chlorine atom instead of fluorine.
2-(2-Amino-3-(3-bromophenyl)propyl)isoindoline-1,3-dione: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate may confer unique properties, such as increased metabolic stability and enhanced binding interactions, compared to its chlorine or bromine analogs.
Propiedades
Fórmula molecular |
C19H16F4N2O4 |
|---|---|
Peso molecular |
412.3 g/mol |
Nombre IUPAC |
2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H15FN2O2.C2HF3O2/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;3-2(4,5)1(6)7/h1-8,13H,9-10,19H2;(H,6,7)/t13-;/m0./s1 |
Clave InChI |
ULYVYOBCULBLTP-ZOWNYOTGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


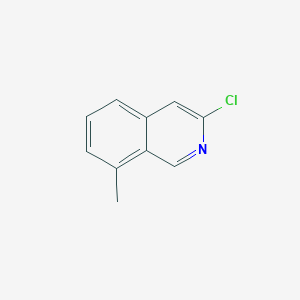
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12816962.png)



![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)
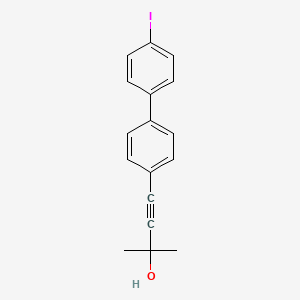
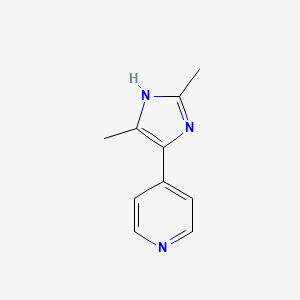
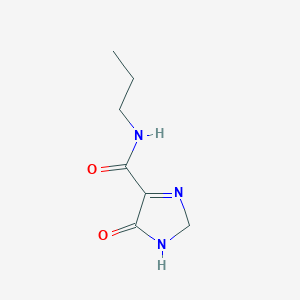

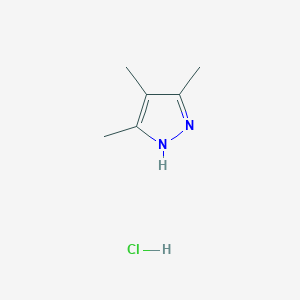
![1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol](/img/structure/B12817022.png)

